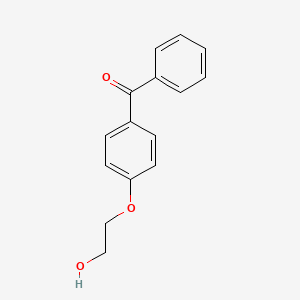
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Cat. No. B1598335
Key on ui cas rn:
14814-17-6
M. Wt: 242.27 g/mol
InChI Key: PNTLMFABGCHLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085519B2
Procedure details


A mixture of ethylene carbonate (14.26 g), xylenes (1.19 g) and 4-hydroxybenzophenone (30.41 g) was heated to 88° C. Sodium iodide (1615 mg) was added. Heating was continued until the temperature of the mixture reached 169° C. The melt was cooled to 110° C. and methanol (12.76 g), sodium hydroxide (50% aqueous solution; 4.01 g), toluene (42.51 g) and water (28.88 g) were added. The lower layer was separated (‘cut’) and discarded. Toluene (18.1 g) was added and the solvents were evaporated by heating to the boiling point of 111° C. 4-(2-Hydroxyethoxy)benzophenone was isolated by crystallisation and filtration at 17° C. resulted in 34.1 g (92%) of beige crystals.

[Compound]
Name
xylenes
Quantity
1.19 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=O)[O:5][CH2:4][CH2:3][O:2]1.O[C:8]1[CH:21]=[CH:20][C:11]([C:12]([C:14]2[CH:19]=[CH:18]C=[CH:16][CH:15]=2)=[O:13])=[CH:10][CH:9]=1.[I-].[Na+].[OH-].[Na+]>O.C1(C)C=CC=CC=1.CO>[OH:2][CH2:3][CH2:4][O:5][C:1]1[CH:18]=[CH:19][C:14]([C:12]([C:11]2[CH:20]=[CH:21][CH:8]=[CH:9][CH:10]=2)=[O:13])=[CH:15][CH:16]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(OCCO1)=O
|
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
1.19 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30.41 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1615 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
4.01 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
28.88 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
42.51 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
12.76 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
88 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 169° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The melt was cooled to 110° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower layer was separated (‘cut’) and
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (18.1 g) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were evaporated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating to the boiling point of 111° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
